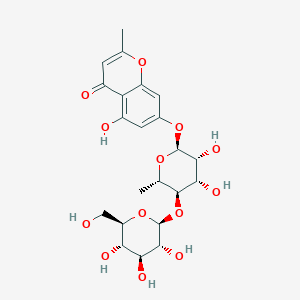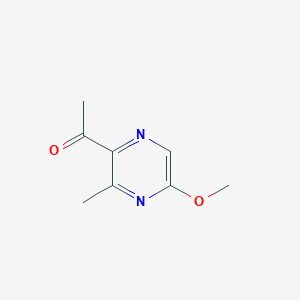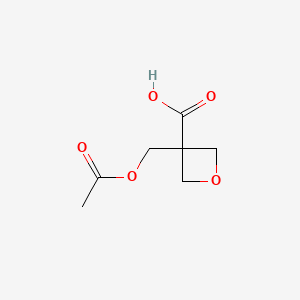
2-Chloro-6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole typically involves multi-step organic reactions. A common route might include:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions can be employed to form the quinoline ring.
Functionalization: Introduction of chloro, ethyl, fluoro, and methyl groups through various substitution reactions.
Oxadiazole ring formation: This can be achieved by reacting the quinoline derivative with appropriate reagents to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the quinoline ring or the oxadiazole ring.
Substitution: Halogen substitution reactions are common, especially involving the chloro and fluoro groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, it might be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, such compounds could be used in the development of new materials, agrochemicals, or as specialty chemicals in various applications.
作用機序
The mechanism of action of 5-(2-Chloro-6-ethyl-8-fluoro-4-methyl-3-quinolyl)-3-methyl-1,2,4-oxadiazole would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The oxadiazole ring might also contribute to its activity by interacting with different molecular targets.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Such as chloroquine, quinine.
Oxadiazole derivatives: Such as furazolidone, nitrofurazone.
Uniqueness
The unique combination of the quinoline and oxadiazole rings, along with the specific substituents (chloro, ethyl, fluoro, methyl), might confer unique properties to this compound, such as enhanced biological activity or selectivity.
特性
分子式 |
C15H13ClFN3O |
|---|---|
分子量 |
305.73 g/mol |
IUPAC名 |
5-(2-chloro-6-ethyl-8-fluoro-4-methylquinolin-3-yl)-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H13ClFN3O/c1-4-9-5-10-7(2)12(15-18-8(3)20-21-15)14(16)19-13(10)11(17)6-9/h5-6H,4H2,1-3H3 |
InChIキー |
PWLMSUVLDIETJO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C(=C(N=C2C(=C1)F)Cl)C3=NC(=NO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)




![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)




![5-Fluorospiro[1,2-dihydroindene-3,4'-piperidine];2,2,2-trifluoroacetic acid](/img/structure/B13908005.png)



